Product packaging for 2-(Chloromethyl)thiazole(Cat. No.:CAS No. 3364-78-1)

2-(Chloromethyl)thiazole

Cat. No.: B1590920
CAS No.: 3364-78-1
M. Wt: 133.6 g/mol
InChI Key: ZHAKAIBZKYHXJS-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Derivatives in Chemical and Biological Sciences

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. numberanalytics.com This unique arrangement imparts a range of chemical properties that have been harnessed by chemists for over a century. numberanalytics.com

The systematic study of thiazole and its derivatives began in the late 19th century, with pioneering work by Hofmann and Hantzsch. ijarsct.co.inkuey.netimp.kiev.ua Since then, the field has expanded significantly, with researchers uncovering the presence of the thiazole ring in numerous natural products and synthetic compounds with profound biological activities. ijarsct.co.inwjrr.org The discovery of thiazole's role in vital molecules like Vitamin B1 (thiamine) and penicillin underscored its importance in medicinal chemistry. ijarsct.co.inkuey.netresearchgate.net

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of pharmacologically active compounds. researchgate.net Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. fabad.org.trijpsjournal.combiointerfaceresearch.com In addition to their medicinal applications, thiazole derivatives are also crucial in the development of agrochemicals, such as pesticides and herbicides, and have found use in materials science as components of dyes and photographic sensitizers. kuey.netchemimpex.comtandfonline.com

Scope and Focus of the Research Outline on 2-(Chloromethyl)thiazole

This article will provide a detailed examination of this compound, a key derivative that serves as a versatile building block in organic synthesis.

A primary focus will be on the advanced synthetic routes to this compound. Various methods have been developed for its preparation, often involving the reaction of an isothiocyanate derivative with a chlorinating agent. googleapis.comepo.org For instance, one common synthesis involves the reaction of 2-chloro-allyl isothiocyanate with sulfuryl chloride. nbinno.comechemi.com Mechanistic studies of these reactions are crucial for optimizing reaction conditions and improving yields. The reactivity of the chloromethyl group, particularly its susceptibility to nucleophilic substitution, is a key aspect of its chemistry that enables the synthesis of a diverse range of functionalized thiazoles.

The utility of this compound as a synthetic intermediate is highlighted by its role in the production of important pharmaceuticals and agrochemicals. chemimpex.comnbinno.com In medicinal chemistry, it is a key intermediate in the synthesis of the antiretroviral drug Ritonavir, a protease inhibitor used to treat HIV/AIDS. nbinno.comechemi.compharmaffiliates.com In the agrochemical sector, it is essential for the production of neonicotinoid insecticides such as Thiamethoxam and Clothianidin. nbinno.comechemi.comlookchem.comgoogle.com These applications underscore the significant impact of this compound on human health and agriculture.

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 105827-91-6
Molecular Formula C4H3Cl2NS
Molecular Weight 168.04 g/mol
Appearance White to pale yellow crystal or colorless liquid
Melting Point 31 °C
Boiling Point 268.6 °C at 760 mmHg
Density 1.503 g/cm³
Flash Point 116.3 °C
Refractive Index 1.583

Data sourced from multiple chemical suppliers and databases. nbinno.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4ClNS B1590920 2-(Chloromethyl)thiazole CAS No. 3364-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-3-4-6-1-2-7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAKAIBZKYHXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555742
Record name 2-(Chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3364-78-1
Record name 2-(Chloromethyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-1,3-thiazole
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Advanced Synthetic Methodologies for 2 Chloromethyl Thiazole and Its Derivatives

Classical and Contemporary Synthetic Routes to the Thiazole (B1198619) Ring System

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods. researchgate.net Concurrently, chlorination-cyclization reactions have emerged as a powerful strategy for producing specifically substituted thiazoles.

Hantzsch Thiazole Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, a venerable method, involves the cyclocondensation of a thioamide with an α-halocarbonyl compound. researchgate.nettandfonline.com This reaction has been extensively adapted to create a diverse array of thiazole derivatives with various substituents at the 2-, 4-, and 5-positions. tandfonline.com

A key adaptation of the Hantzsch synthesis is the reaction between thiourea (B124793) and 1,3-dichloropropanone. This reaction provides a direct route to 2-amino-4-(chloromethyl)thiazole, which is typically isolated as its hydrochloride salt. asianpubs.orgheteroletters.orgktu.edu The process involves stirring equimolar amounts of the reactants in ethanol (B145695) at room temperature. asianpubs.orgktu.edu One reported procedure specifies stirring for 24 hours followed by standing at 5°C for 12 hours, resulting in the formation of a crystalline product. asianpubs.org This method has been shown to produce yields of up to 70%. asianpubs.orgheteroletters.orgktu.edu

Reaction Parameters for the Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride:

Reactant 1 Reactant 2 Solvent Temperature Time Yield

The reaction of a carbothioamide with an α-halocarbonyl compound is a versatile extension of the Hantzsch synthesis. tandfonline.commdpi.com This method allows for the synthesis of various thiazole derivatives. tandfonline.com For instance, fluorenyl-hydrazonothiazole derivatives have been synthesized from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and corresponding α-halocarbonyl compounds in solvents like THF or 1,4-dioxane. mdpi.com The reaction can be catalyzed by a base to shorten the reaction time, though it is not strictly necessary. mdpi.comresearchgate.net In one specific example, the reaction of a carbothioamide with 1,3-dichloroacetone (B141476) in refluxing tetrahydrofuran (B95107) for 16 hours yielded 4-(chloromethyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole. mdpi.com

Chlorination-Cyclization Reactions for 2-Chloro-5-(chloromethyl)thiazole

Chlorination-cyclization reactions offer a distinct pathway to synthesize 2-chloro-5-(chloromethyl)thiazole, a key intermediate for certain insecticides. guidechem.comnih.gov This approach often starts with precursors that are then chlorinated to induce cyclization into the desired thiazole ring.

A significant method for synthesizing 2-chloro-5-(chloromethyl)thiazole involves the reaction of 1,3-dichloropropene (B49464) with sodium thiocyanate (B1210189). semanticscholar.orgresearchgate.net This initial reaction forms 3-chloro-2-propenylthiocyanate. semanticscholar.orgresearchgate.net Upon heating, this intermediate undergoes a mdpi.commdpi.com-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. semanticscholar.orgresearchgate.net A "one-pot" process has been developed using 2,3-dichloropropene and sodium thiocyanate in toluene, which proceeds through substitution, isomerization, and finally chlorination-cyclization to give 2-chloro-5-chloromethylthiazole (B146395) with a purity of up to 99%. patsnap.comgoogle.com

The isothiocyanate intermediates formed in the previous step are crucial for the final cyclization. The chlorination of the mixture of cis and trans isomers of 3-chloro-1-propenylisothiocyanate leads to the formation of 2-chloro-5-chloromethylthiazole in moderate yields. semanticscholar.orgresearchgate.net In a laboratory setting, this can be achieved by bubbling chlorine gas through a refluxing solution of the isothiocyanate mixture in chloroform (B151607). semanticscholar.org The reaction's progress is monitored by gas chromatography, and upon completion, the product is isolated by removing the solvent. semanticscholar.org This chlorination step can also be performed using sulfuryl chloride. google.comgoogleapis.com It is believed that the reaction proceeds through the formation of a sulfenyl chloride derivative which then undergoes cyclization. googleapis.com

Key Intermediates in the Synthesis of 2-Chloro-5-(chloromethyl)thiazole:

Starting Material Intermediate 1 Intermediate 2 Final Product
1,3-Dichloropropene 3-Chloro-2-propenylthiocyanate 3-Chloro-1-propenylisothiocyanate 2-Chloro-5-(chloromethyl)thiazole

Targeted Synthesis of 2-(Chloromethyl)thiazole Isomers and Analogs

The synthesis of chloromethylthiazole isomers and analogs requires precise control of reaction conditions to ensure the desired substitution pattern on the thiazole ring. Methodologies often involve multi-step sequences starting from acyclic precursors or the functionalization of a pre-formed thiazole ring.

Synthesis of 2-Chloro-5-(chloromethyl)thiazole

The preparation of 2-chloro-5-(chloromethyl)thiazole, a key intermediate for certain insecticides, can be achieved through several synthetic routes. nbinno.com One prominent method involves the reaction of an allyl isothiocyanate derivative with a chlorinating agent. googleapis.com Specifically, 2-chloroallyl isothiocyanate is reacted with sulfuryl chloride, often in a solvent like chloroform or dichloromethane (B109758). nbinno.comgoogleapis.com The reaction temperature is carefully controlled, typically around 30°C, followed by a reaction period at room temperature. nbinno.com This process can also be performed by reacting 2-halogenated allyl isothiocyanates with a chlorinating agent in a non-protonic dipolar solvent such as acetonitrile (B52724). google.com

Another patented approach begins with 3-chloro-1-isothiocyanato-1-propene, which is then reacted with a chlorinating agent to yield the target compound. epo.org The starting material for this process can be generated in situ from 1,3-dichloropropene and a thiocyanate salt. epo.org Additionally, processes starting from allyl isothiocyanate have been developed, which involve reaction with a chlorinating agent like sulfuryl chloride, followed by treatment with an oxidizing agent. google.com Purification of the final product is typically accomplished by distillation under reduced pressure or crystallization. googleapis.comgoogle.com

A summary of a common synthetic method is presented below:

Starting MaterialReagentSolventKey ConditionsProduct
2-Chloroallyl isothiocyanateSulfuryl ChlorideChloroformInternal temperature maintained at ≤30°C2-Chloro-5-(chloromethyl)thiazole
Allyl isothiocyanateChlorinating Agent (e.g., SO₂Cl₂) then Oxidizing AgentInert solvent-40°C to +30°C for chlorination2-Chloro-5-(chloromethyl)thiazole
3-Chloro-1-isothiocyanato-1-propeneChlorinating AgentOptional inert solventNot specified2-Chloro-5-(chloromethyl)thiazole

Synthesis of 2-Chloro-4-(chloromethyl)thiazole (B1366719)

The synthesis of 2-chloro-4-(chloromethyl)thiazole often starts from precursors containing the 4-(hydroxymethyl)thiazole core. These precursors are then subjected to chlorination. For instance, 2-chloro-4-(hydroxymethyl)-1,3-thiazole-5-sulfonamide can be treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the hydroxymethyl group into the desired chloromethyl group.

Another strategy involves the chlorination of 2-aminothiazole (B372263) derivatives. For example, 2-aminothiazole can be reacted with chloromethyl sulfonyl chloride in the presence of a base like triethylamine. The reaction is typically conducted at low temperatures (0–5°C) in a solvent such as dichloromethane or acetonitrile to manage reactivity and prevent degradation.

Synthesis of this compound Hydrochloride

The hydrochloride salt of this compound offers advantages in handling and stability compared to the free base. Its synthesis is generally straightforward, involving the treatment of the free base with hydrochloric acid.

A common method for preparing a substituted analog, 2-cyclopropyl-4-chloromethyl thiazole hydrochloride, involves dissolving the corresponding hydroxymethyl precursor, 2-cyclopropyl-4-hydroxymethylthiazole, in a solvent like chloroform. prepchem.com Thionyl chloride is then added dropwise under cooling to convert the hydroxyl group to a chloro group. prepchem.com After the reaction, excess thionyl chloride is removed under reduced pressure, and the hydrochloride salt is precipitated by adding a non-polar solvent such as diethyl ether. prepchem.com This general principle of converting a hydroxymethyl group to a chloromethyl group with a chlorinating agent, which also serves as the source of HCl for salt formation, is broadly applicable.

The synthesis of the parent this compound hydrochloride can also proceed by bubbling hydrogen chloride gas through a solution of this compound free base in an appropriate organic solvent.

Strategic Derivatization of the Chloromethyl Moiety

The chloromethyl group on the thiazole ring is a reactive handle, primarily due to the chlorine atom being a good leaving group. This allows for a variety of post-synthesis modifications, most notably through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions with Amines and Thiols

The carbon atom of the chloromethyl group is electrophilic and readily attacked by nucleophiles like amines and thiols. These reactions are fundamental for building molecular complexity and are widely used to create libraries of compounds for pharmaceutical and agrochemical research. chemimpex.comvulcanchem.com

The reaction of a chloromethylthiazole derivative with a primary or secondary amine typically occurs in the presence of a base to neutralize the HCl generated. This leads to the formation of a new carbon-nitrogen bond, yielding an aminomethylthiazole derivative. evitachem.com Similarly, thiols react to form thioethers, where a new carbon-sulfur bond is established. evitachem.com These substitution reactions are influenced by the electronic properties of the thiazole ring and the steric hindrance of the nucleophile. cas.cn Free amines can be used effectively as nucleophiles in these types of reactions. cas.cn

Formation of Sulfur-Linked Derivatives (e.g., thiocyanomethyl derivatives)

Beyond simple thiols, other sulfur-containing nucleophiles can be used to derivatize the chloromethyl group. A key example is the reaction with a thiocyanate salt, such as potassium thiocyanate, to form a thiocyanomethyl derivative. researchgate.net In this reaction, the thiocyanate ion (SCN⁻) displaces the chloride ion. researchgate.net

This transformation is valuable as the resulting thiocyanomethyl group can serve as a precursor for other functional groups. For instance, 2-(thiocyanomethyl)aziridines have been used as starting materials for the synthesis of 2-imino-1,3-thiazolidines through ring transformation reactions. researchgate.net This highlights how the initial nucleophilic substitution to form a sulfur-linked derivative opens pathways to more complex heterocyclic systems.

Modifications Leading to Functionalized Side Chains

The this compound core is a versatile scaffold that allows for a variety of modifications to introduce functionalized side chains, thereby accessing a diverse range of derivatives with potential applications in medicinal and agricultural chemistry. researchgate.netmdpi.com The reactive chloromethyl group at the 2-position serves as a key handle for nucleophilic substitution reactions.

One common strategy involves the reaction of this compound with various nucleophiles. For instance, it can react with amines, thiols, and alcohols to introduce new side chains. A notable example is the synthesis of piperazine-tethered thiazole compounds, where 2-amino-4-(chloromethyl)thiazole is reacted with piperazine (B1678402) to yield compounds with potential antimalarial activity. researchgate.net Similarly, reaction with 2-hydroxysubstitutedaryl-(substitutedaryl)-methanones in the presence of a base like potassium carbonate leads to the formation of ether linkages, yielding (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones. jyoungpharm.org

Another approach involves the reaction with sulfinate anions. For example, 5-nitro-1,3-thiazole derivatives with sulfonyl side chains have been synthesized by reacting 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole with different sulfinate anions in water under microwave irradiation. researchgate.net The chloroacetamide derivative of 2-aminothiazole can also serve as a key intermediate for introducing a variety of secondary heterocyclic amines, leading to the synthesis of diverse 2,4-disubstituted thiazole derivatives. acs.org

Furthermore, the chloromethyl group can be a precursor for other functional groups. For instance, it can be converted to an isothiocyanate group, as seen in the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate from 2-amino-4-(chloromethyl)thiazole. researchgate.net The chloromethyl group also allows for the synthesis of amino acid building blocks by reacting 2-chloromethyl-functionalized thiazole esters with primary amines. acs.org

The following table summarizes some examples of functionalized side chains introduced onto the thiazole ring starting from a chloromethyl precursor:

PrecursorReagentFunctionalized Side ChainReference
2-Amino-4-(chloromethyl)thiazolePiperazinePiperazin-1-ylmethyl researchgate.net
2-(Chloromethyl)-benzo[d]-thiazole2-Hydroxysubstitutedaryl-(substitutedaryl)-methanones(Benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl jyoungpharm.org
4-Chloromethyl-2-methyl-5-nitro-1,3-thiazoleSubstituted sulfinatesSubstituted sulfonylmethyl researchgate.net
Chloroacetamide of 2-aminothiazoleSecondary heterocyclic aminesSubstituted aminomethyl acs.org
2-Amino-4-(chloromethyl)thiazoleTransformations to isothiocyanateIsothiocyanatomethyl researchgate.net
2-Chloromethyl-functionalized thiazole estersPrimary aminesN-Substituted aminomethyl acs.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its derivatives to develop more environmentally benign and sustainable processes. google.com These approaches focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

One notable green synthesis method for high-quality 2-chloro-5-chloromethylthiazole involves a process that avoids the use of large quantities of hydrochloric acid, features mild reaction conditions, and generates no waste, resulting in a high yield. unifiedpatents.com Another approach utilizes an electrolytic chlorination process in a single-chamber electrolytic tank, which recycles the chlorination by-product HCl as a raw material, thereby reducing by-products and improving atom economy. patsnap.com The use of photocatalysis in the chlorination step is another green strategy that has been explored to improve product quality and yield while reducing waste. google.com

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions for the synthesis of thiazole derivatives have been developed, often with the aid of catalysts. mdpi.com For example, the synthesis of thioethers has been achieved through a solvent-free reaction of benzothiazole (B30560) thiol with different halides on basic alumina (B75360), which acts as a simple and robust catalyst. lookchem.com

Microwave-assisted synthesis is another powerful tool in green chemistry, often enabling solvent-free reactions with rapid kinetics and high yields. The synthesis of 2-substituted benzothiazoles has been achieved in solvent-free conditions with high yields in short reaction times. mdpi.com Similarly, the synthesis of sulfone derivatives of 5-nitrothiazole (B1205993) has been accomplished in water under microwave irradiation, an eco-friendly process that leads to good yields. researchgate.net

The use of ionic liquids as both solvent and catalyst offers a greener alternative to conventional organic solvents. A greener methodology for the synthesis of 2-amino thiazole derivatives has been developed using an ionic liquid, which provides mild reaction conditions, short reaction times, and good to excellent yields. jetir.org

Catalytic processes play a crucial role in many green synthetic routes. For instance, a method for the synthesis of 2-chloro-5-chloromethylthiazole utilizes photocatalysis with a catalyst under ultraviolet light irradiation. google.com The use of recyclable catalysts, such as nanorod-shaped ionogels, has also been reported for the synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. mdpi.com

The following table highlights some green chemistry approaches in the synthesis of this compound and its derivatives:

ApproachKey FeaturesExampleReference
Electrolytic ChlorinationRecycles HCl by-product, mild conditionsSynthesis of 2-chloro-5-chloromethyl-1,3-thiazole patsnap.com
PhotocatalysisImproved product quality and yield, reduced wasteSynthesis of 2-chloro-5-chloromethylthiazole google.com
Solvent-Free ReactionBasic alumina catalyst, no organic solventSynthesis of thioethers from benzothiazole thiol lookchem.com
Microwave-Assisted SynthesisSolvent-free or in water, rapid kinetics, high yieldsSynthesis of 2-substituted benzothiazoles and sulfone derivatives of 5-nitrothiazole researchgate.netmdpi.com
Ionic LiquidActs as both solvent and catalyst, mild conditionsSynthesis of 2-amino thiazole derivatives jetir.org

Atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Synthetic routes with high atom economy are inherently more efficient and generate less waste.

In the context of this compound synthesis, efforts have been made to improve atom economy. For example, a synthesis method for 2-chloro-5-chloromethyl-1,3-thiazole that involves the recycling of the chlorination by-product HCl directly improves the atom economy of the chlorination reaction. patsnap.com This contrasts with traditional methods that may generate significant amounts of waste acid. google.com

Waste reduction is a direct consequence of improved atom economy and the use of greener synthetic methods. The development of a green synthesis method for 2-chloro-5-chloromethylthiazole that is described as having "no three wastes" (waste gas, wastewater, and industrial solid waste) exemplifies the goal of waste minimization. unifiedpatents.com Similarly, a photocatalytic chlorination method was developed to address the problems of poor product quality, low yield, and the generation of large amounts of waste residues and acid water in prior art. google.com

The evaluation of green metrics, such as E-factor (Environmental factor, which is the mass ratio of waste to desired product), provides a quantitative measure of the environmental impact of a synthetic process. While specific E-factor values for the synthesis of this compound are not extensively reported in the provided context, the principles of minimizing waste and maximizing efficiency are evident in the described green synthetic approaches. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Chloromethyl Thiazole

Reaction Pathways of the Chloromethyl Group

The chloromethyl group attached to the thiazole (B1198619) ring is highly reactive and serves as a key site for functionalization. smolecule.com This reactivity is primarily exploited through nucleophilic substitution, acylation, and condensation reactions.

Nucleophilic Substitution Mechanisms (SN1, SN2)

The chloromethyl group of 2-(chloromethyl)thiazole readily undergoes nucleophilic substitution reactions. smolecule.com In these reactions, a nucleophile displaces the chloride ion, which is a good leaving group. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the reactants. orgosolver.com

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism. orgosolver.com The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. orgosolver.comchemist.sg In the second step, the nucleophile attacks the carbocation to form the final product. orgosolver.com

The SN2 (Substitution Nucleophilic Bimolecular) reaction, on the other hand, is a one-step process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. orgosolver.comchemicalnote.com This concerted mechanism involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. chemicalnote.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com SN2 reactions are favored for substrates that are not sterically hindered, such as primary halides. ulethbridge.ca

The chloromethyl group in this compound is a primary halide, which generally favors the SN2 mechanism due to reduced steric hindrance around the electrophilic carbon. ulethbridge.ca Nucleophiles such as amines, thiols, and alcohols can readily displace the chloride. evitachem.com

The choice of solvent and the presence of a catalyst can significantly influence the rate and outcome of nucleophilic substitution reactions. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used for these reactions. Catalysts can also play a crucial role in enhancing the reaction rate and improving the yield of the desired product. For instance, studies on similar heterocyclic systems have shown that organocatalysts like L-proline can significantly increase the reaction rate and product yield. researchgate.net The use of specific catalysts can also direct the reaction towards a particular pathway, thereby increasing selectivity.

Acylation and Condensation Reactions

This compound and its derivatives can participate in acylation and condensation reactions to form more complex molecules. Acylation involves the introduction of an acyl group into a molecule. For example, the synthesis of acyl-hydrazones bearing a 2-aryl-thiazole moiety has been achieved through the condensation of appropriate benzaldehyde (B42025) derivatives with carboxylic acid hydrazides. researchgate.net

Condensation reactions, where two molecules combine to form a larger molecule with the elimination of a small molecule like water, are also a common route for elaborating the this compound scaffold. acs.org For example, the Claisen-Schmidt condensation of 2-arylthiazole-4-carbaldehydes with acetophenones is a key step in the synthesis of thiazole-containing chalcones. farmaciajournal.com

Reactivity of the Thiazole Ring System

While the chloromethyl group is the primary site of reactivity, the thiazole ring itself can also undergo chemical transformations.

Electrophilic Aromatic Substitution on the Thiazole Ring (Theoretical Studies)

The thiazole ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution. mdpi.com However, the thiazole ring is generally considered to be electron-deficient and less reactive towards electrophiles compared to benzene (B151609). udayton.edu Theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate the reactivity of thiazole derivatives. researchgate.networldscientific.com These studies help in predicting the most likely sites for electrophilic attack. For instance, calculations of local nucleophilicity indices can predict the regioselectivity of electrophilic substitution. worldscientific.com In some substituted thiazoles, the presence of activating groups can enhance the reactivity of the ring towards electrophiles. Theoretical analyses have also been used to study the mechanism of halogenation on thiazole systems, suggesting that direct C-halogenation is a favored pathway. udayton.edu

Metal-Catalyzed Coupling Reactions of Thiazole Halides (e.g., Suzuki, Heck)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been applied to functionalize thiazole rings. numberanalytics.comeie.gr Thiazole halides, such as bromothiazoles or chlorothiazoles, can participate in reactions like the Suzuki-Miyaura coupling and the Heck reaction. numberanalytics.commdpi.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a thiazole boronic acid) with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. numberanalytics.com

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst. mdpi.com

These reactions have been successfully used to synthesize complex molecules containing thiazole units. For example, palladium-catalyzed coupling reactions have been employed to prepare bisoxazole and thiazole-oxazole derivatives. arkat-usa.org The choice of catalyst and reaction conditions is crucial for the success of these coupling reactions. For instance, bimetallic Pd/Cu catalytic systems have been used for the direct alkenylation of azoles. mdpi.com

Below is a table summarizing common metal-catalyzed cross-coupling reactions used for functionalizing thiazoles:

ReactionThiazole ReagentCoupling PartnerCatalyst
Suzuki-Miyaura Thiazole boronic acid/esterAryl/alkyl halidePd(0)/Pd(II)
Stille Thiazole stannaneAryl/alkyl halidePd(0)/Pd(II)
Negishi Thiazole organozincAryl/alkyl halidePd(0)/Ni(II)
Heck Thiazole halideAlkenePd(II)
Goldberg Thiazole-substituted aryl halideAmideCopper

Table 1: Common Metal-Catalyzed Cross-Coupling Reactions for Thiazole Functionalization. numberanalytics.commdpi.comresearchgate.net

Computational Chemistry and Spectroscopic Characterization in Mechanistic Elucidation

The elucidation of reaction mechanisms and the prediction of chemical reactivity for this compound and its derivatives are significantly enhanced by the integration of computational chemistry and spectroscopic techniques. These approaches provide a molecular-level understanding of the structural and electronic properties that govern the compound's behavior in chemical transformations.

Quantum Mechanical Predictions of Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the reactivity of thiazole derivatives. researchoutreach.org These computational methods can model molecular structures, electron distribution, and the energetics of reaction pathways, offering insights that are often difficult to obtain through experimental means alone. researchoutreach.org

For instance, the reactivity of the chloromethyl group in this compound derivatives is a key feature, making it a valuable synthetic intermediate. vulcanchem.com This reactivity can be rationalized through computational analysis of the molecule's electronic properties. The thiazole ring, with its nitrogen and sulfur heteroatoms, influences the electron density across the molecule, which in turn affects the lability of the chlorine atom in the chloromethyl group. vulcanchem.com

Computational studies on related thiazole structures provide a framework for understanding this compound. For example, calculations on 4-(2-chloro-1,3-thiazol-5-yl)benzonitrile (B12605532) predict a HOMO-LUMO gap of 5.2 eV, indicating moderate kinetic stability. vulcanchem.com Similar calculations for this compound would be instrumental in quantifying its stability and predicting its susceptibility to nucleophilic attack at the chloromethyl carbon.

Furthermore, computational models can predict various physicochemical properties that influence reactivity. For 5-chloro-2-(chloromethyl)thiazole, the topological polar surface area (TPSA) is calculated to be 12.89 Ų, and the LogP is 2.5353. chemscene.com These parameters are crucial for understanding the molecule's solubility and permeability, which are important factors in its reaction kinetics, especially in biphasic systems.

The isodesmic reaction scheme is a computational methodology that has been successfully employed to predict the pKa values of thiazol-2-imine derivatives in both water and acetonitrile (B52724). acs.org This approach involves using a reference molecule with a known experimental pKa to improve the accuracy of the calculated pKa for the target molecule. acs.org A similar protocol could be applied to this compound and its derivatives to predict their acidity or basicity, which is fundamental to understanding their behavior in acid- or base-catalyzed reactions.

Table 1: Predicted Physicochemical Properties of Substituted this compound Derivatives

CompoundMolecular FormulaCalculated PropertyValue
4-(2-Chloro-1,3-thiazol-5-yl)benzonitrileC₁₀H₅ClN₂SHOMO-LUMO Gap5.2 eV vulcanchem.com
4-(2-Chloro-1,3-thiazol-5-yl)benzonitrileC₁₀H₅ClN₂SPolar Surface Area65 Ų vulcanchem.com
4-(2-Chloro-1,3-thiazol-5-yl)benzonitrileC₁₀H₅ClN₂SLogP2.98 vulcanchem.com
5-Chloro-2-(chloromethyl)thiazoleC₄H₃Cl₂NSTPSA12.89 chemscene.com
5-Chloro-2-(chloromethyl)thiazoleC₄H₃Cl₂NSLogP2.5353 chemscene.com
4,5-Dichloro-2-(chloromethyl)benzo[d]thiazoleC₈H₄Cl₃NSTPSA12.89 chemscene.com
4,5-Dichloro-2-(chloromethyl)benzo[d]thiazoleC₈H₄Cl₃NSLogP4.3419 chemscene.com

This table is generated based on available data for related compounds and illustrates the types of predictions made through computational chemistry.

Spectroscopic Analysis for Structural Confirmation and Mechanistic Insights (e.g., NMR, IR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural confirmation of this compound and its reaction products. They also provide critical insights into reaction mechanisms by allowing for the identification of intermediates and the monitoring of reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of this compound derivatives. The chemical shifts, coupling constants, and signal integrations provide a detailed map of the molecule's carbon-hydrogen framework.

For the related compound, 2-methylsulphonylamino-4-chloromethyl thiazole, the ¹H NMR spectrum shows a singlet for the chloromethyl protons (-CH₂Cl) at approximately 4.61 ppm and a singlet for the thiazole proton at 6.91 ppm. heteroletters.orgasianpubs.org In the case of 2-chloro-5-chloromethylthiazole (B146395), the ¹H NMR spectrum in CDCl₃ displays a singlet for the thiazole proton at δ 7.3 ppm and a singlet for the chloromethyl protons at δ 4.6 ppm. semanticscholar.org The ¹³C NMR spectrum of this compound shows the chloromethyl carbon at δ 37.1 ppm. semanticscholar.org For 2-(chloromethyl)-4,6-difluorobenzo[d]thiazole, the chloromethyl carbon is expected to resonate at approximately 40–45 ppm. The quaternization of pyridines with 2-amino-4-(chloromethyl)thiazole results in a downfield shift of the methylene (B1212753) bridge protons to around 5.84 ppm in the ¹H NMR spectrum. ktu.edu

These characteristic chemical shifts are diagnostic for the presence of the chloromethylthiazole moiety and can be used to follow its transformation in chemical reactions. For example, in a nucleophilic substitution reaction where the chlorine is replaced by another group, the chemical shift of the methylene protons would be expected to change significantly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-methylsulphonylamino-4-chloromethyl thiazole exhibits characteristic absorption bands for the C=N stretch of the thiazole ring at 1717 cm⁻¹ and the C=C stretch at 1606 cm⁻¹. heteroletters.orgasianpubs.org For 2-(chloromethyl)-4,6-difluorobenzo[d]thiazole, the C-Cl stretching vibration is expected in the range of 550–650 cm⁻¹, and the thiazole ring vibrations (C=N) are observed around 1500 cm⁻¹. The study of chloromethyl-thiirane, a related sulfur-containing heterocycle, using low-temperature IR spectroscopy has provided detailed insights into its conformational landscape, an approach that could be beneficial for this compound as well. researchgate.netnih.gov

By monitoring the appearance or disappearance of key IR bands, one can follow the course of a reaction. For instance, in the conversion of an amine to an amide using a derivative of this compound, the appearance of a strong carbonyl (C=O) absorption band would indicate the formation of the amide product. nih.gov

Table 2: Characteristic Spectroscopic Data for this compound and Related Compounds

CompoundSpectroscopy TypeFunctional GroupChemical Shift (ppm) / Wavenumber (cm⁻¹)
2-Methylsulphonylamino-4-chloromethyl thiazole¹H NMR-CH₂Cl4.61 heteroletters.orgasianpubs.org
2-Methylsulphonylamino-4-chloromethyl thiazole¹H NMRThiazole-H6.91 heteroletters.orgasianpubs.org
2-Chloro-5-chloromethylthiazole¹H NMRThiazole-H7.3 semanticscholar.org
2-Chloro-5-chloromethylthiazole¹H NMR-CH₂Cl4.6 semanticscholar.org
2-Chloro-5-chloromethylthiazole¹³C NMR-CH₂Cl37.1 semanticscholar.org
2-(Chloromethyl)-4,6-difluorobenzo[d]thiazole¹³C NMR-CH₂Cl~40-45
1-[(2-Aminothiazol-4-yl)methyl]pyridinium chloride¹H NMR-CH₂-5.84 ktu.edu
2-Methylsulphonylamino-4-chloromethyl thiazoleIRC=N (Thiazole)1717 heteroletters.orgasianpubs.org
2-Methylsulphonylamino-4-chloromethyl thiazoleIRC=C (Thiazole)1606 heteroletters.orgasianpubs.org
2-(Chloromethyl)-4,6-difluorobenzo[d]thiazoleIRC-Cl550-650
2-(Chloromethyl)-4,6-difluorobenzo[d]thiazoleIRC=N (Thiazole)~1500

This table provides a summary of key spectroscopic data from the text, illustrating the utility of NMR and IR in characterizing these compounds.

Applications in Medicinal Chemistry and Drug Discovery

2-(Chloromethyl)thiazole as a Key Synthetic Intermediate for Bioactive Compounds

The thiazole (B1198619) ring is a fundamental structural motif in a vast number of biologically active compounds, including a variety of pharmaceuticals. researchgate.netresearchgate.net Its derivatives are known to possess a wide range of therapeutic properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive activities. researchgate.netmdpi.com The compound this compound, in particular, serves as a crucial and versatile building block in organic synthesis, enabling the introduction of the thiazole moiety into larger, more complex molecules. researchgate.netgoogle.com Its reactivity, stemming from the chloromethyl group, allows for straightforward derivatization, making it an important intermediate in the synthesis of numerous clinically significant drugs and novel therapeutic candidates. google.comunifiedpatents.com

Precursor for Anti-HIV Agents (e.g., Ritonavir)

This compound and its derivatives are key intermediates in the synthesis of antiretroviral drugs, most notably the HIV protease inhibitor, Ritonavir. google.comgoogle.com Ritonavir is a critical component of highly active antiretroviral therapy (HAART) used to treat HIV/AIDS. The synthesis of Ritonavir involves coupling two thiazole-containing side chains to a central diamino alcohol core.

One of the key thiazole intermediates can be synthesized starting from isobutyramide, which is converted to its corresponding thioamide. This thioamide is then cyclized with 1,3-dichloroacetone (B141476) to yield a 4-(chloromethyl)-2-isopropylthiazole (B1586742) derivative. newdrugapprovals.org This intermediate is then further modified and coupled to the core structure to form the final Ritonavir molecule. newdrugapprovals.orgchemicalbook.com The thiazole units are essential for the drug's interaction with the active site of the HIV protease enzyme. The development of efficient synthetic routes for these thiazole intermediates is crucial for the large-scale production of Ritonavir. researchgate.net

Building Block for Anti-Cancer Drug Development

The thiazole scaffold is a prominent feature in many compounds developed for cancer therapy. researchgate.netmdpi.com Its derivatives have been extensively investigated for their ability to inhibit tumor growth through various mechanisms. nih.gov The 2-aminothiazole (B372263) nucleus, in particular, is a core component of several clinically used anticancer agents, such as the tyrosine kinase inhibitor Dasatinib. nih.gov The versatility of this compound allows for the synthesis of diverse libraries of thiazole-containing compounds, which are then screened for anticancer activity against various cell lines. mdpi.comnih.gov

One of the key mechanisms by which thiazole derivatives exert their anticancer effects is by inhibiting tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption leads to cell cycle arrest and ultimately cell death. nih.gov Several thiazole-based compounds have been designed to bind to the colchicine (B1669291) binding site on β-tubulin, thereby preventing the assembly of microtubules. nih.govsemanticscholar.orgmdpi.com

For instance, a novel series of 2,4-disubstituted thiazole derivatives has been developed and shown to be a potent inhibitor of tubulin polymerization, with an IC50 value of 2.00 ± 0.12 μM, which is more potent than the reference compound combretastatin (B1194345) A-4 (CA-4). nih.gov Similarly, certain thiazole-based chalcones have demonstrated significant inhibition of tubulin polymerization, with IC50 values as low as 7.78 μM. mdpi.com These findings underscore the potential of the thiazole scaffold as a platform for developing new anticancer agents that target microtubule dynamics. nih.govmdpi.com

Compound ClassExample CompoundTarget Cancer Cell LinesIC50 / GI50 ValuesReference
2,4-Disubstituted ThiazoleCompound IVMultiple Human Cancer Cell LinesTubulin Polymerization IC50: 2.00 µM nih.gov
Thiazole-based ChalconeCompound 2eOvar-3, MDA-MB-468GI50: 1.55 to 2.95 µM; Tubulin Polymerization IC50: 7.78 µM semanticscholar.orgmdpi.com
Thiazole-2-acetamideCompound 10aFour Cancer Cell LinesAverage GI50: 6 µM; Tubulin Polymerization IC50: 2.69 µM nih.gov
7-(3′,4′,5′-trimethoxyphenyl)- researchgate.netmdpi.comjchemrev.comtriazolo[1,5-a]pyrimidineCompound 3dHeLa, A549, HT-29IC50: 30–43 nM; Tubulin Polymerization IC50: 0.45 µM mdpi.com

Beyond disrupting microtubule function, thiazole derivatives can induce cancer cell death through the activation of apoptosis, or programmed cell death. nih.gov This process is characterized by distinct morphological changes, including chromatin condensation and DNA fragmentation. nih.govembopress.org Studies have shown that certain thiazole-containing compounds can trigger apoptosis by modulating the expression of key regulatory proteins. nih.gov

For example, potent thiazole-based tubulin inhibitors have been shown to activate caspases 3 and 9, and the pro-apoptotic protein Bax, while down-regulating the anti-apoptotic protein Bcl-2. nih.gov This shifts the cellular balance towards cell death. Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis. mdpi.commdpi.com This arrest is frequently linked to the modulation of cell cycle regulators like p21 and the phosphorylation status of proteins such as Rb and Bad. mdpi.com The induction of apoptosis and cell cycle arrest are crucial mechanisms contributing to the anticancer efficacy of thiazole-based compounds.

Development of Antimicrobial and Antifungal Agents

The thiazole ring is a key pharmacophore in the development of new antimicrobial and antifungal agents. mdpi.comjchemrev.com The emergence of drug-resistant microbial strains has created an urgent need for novel therapeutics, and thiazole derivatives have shown significant promise in this area. researchgate.nettandfonline.com Their broad spectrum of activity is partly attributed to their amphiphilic nature, which allows them to penetrate the cell membranes of microorganisms like bacteria and fungi, leading to cytoplasmic leakage and cell death. mdpi.com

A wide variety of thiazole derivatives have been synthesized and evaluated for their efficacy against numerous pathogens. jchemrev.combiointerfaceresearch.com For instance, certain 2-aminothiazole derivatives have demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. jchemrev.com Similarly, novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have exhibited very strong antifungal activity against Candida albicans strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.015 µg/mL. nih.gov Other research has identified benzimidazole (B57391) derivatives synthesized from 2-chloromethyl-1H-benzimidazole that show potent activity against various phytopathogenic fungi. nih.gov

Thiazole-based compounds have demonstrated considerable efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antibacterial agents. mdpi.comtandfonline.com The structural versatility of the thiazole nucleus allows for modifications that can enhance activity against specific bacterial types. mdpi.com

Research has shown that various synthesized thiazole derivatives exhibit potent activity against a range of bacterial strains. biointerfaceresearch.com For example, certain derivatives have been effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. jchemrev.comtandfonline.com In some cases, the antibacterial activity of these synthetic thiazoles has been shown to be comparable or even superior to standard antibiotics like ampicillin (B1664943) and gentamicin. tandfonline.combiointerfaceresearch.com

Thiazole DerivativeTarget Gram-Positive BacteriaTarget Gram-Negative BacteriaNotable FindingsReference
4-methyl-2-(2-(3-(pentyloxy)benzylidene)hydrazinyl)-5-(p-tolyldiazenyl)thiazoleStaphylococcus aureus-Showed significant activity compared to ampicillin. tandfonline.com
2-(2-(3-(hexyloxy)benzylidene)hydrazinyl)-4-(4-methoxyphenyl)thiazole-Klebsiella pneumoniaeShowed potent activity compared to gentamicin. tandfonline.com
4-(4-bromophenyl)-thiazol-2-amine derivativesBacillus subtilis-Compound 43c showed strong activity (MIC = 28.8 µM). jchemrev.com
2-aminobenzothiazole derivativeBacillus subtilis-Compound A1 showed a high zone of inhibition (up to 33 mm). ijpsjournal.com
Various 2-amino thiazole derivativesBacillus subtilisEscherichia coliAll tested derivatives showed excellent antibacterial activity. biointerfaceresearch.com
Efficacy against Resistant Fungal Strains

The emergence of drug-resistant fungal pathogens presents a significant global health challenge. Derivatives of this compound have demonstrated promising activity against these resilient strains, offering potential new avenues for antifungal therapy.

Research has shown that certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibit superior antifungal potency compared to the widely used drug fluconazole (B54011) against resistant Candida species. nih.gov The introduction of a hydrazone linkage at the C2 position of the thiazole ring appears to enhance the compounds' ability to penetrate the fungal cell membrane. nih.gov Specifically, compounds with this modification have shown significantly lower minimum inhibitory concentration (MIC) values, indicating greater efficacy. nih.gov One study highlighted that a phenylthiazole small molecule was effective at inhibiting the growth of drug-resistant C. albicans and C. auris at concentrations as low as 0.25–2 µg/mL and demonstrated rapid fungicidal activity. scielo.br

The mechanism of action for some of these derivatives is believed to involve the inhibition of fungal enzymes crucial for cell wall synthesis. nih.gov Molecular docking studies have suggested that these compounds can bind effectively to the active site of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov This interaction disrupts the integrity of the fungal cell membrane, leading to cell death. The flexibility of the hydrazone bridge allows for a greater number of conformations with a high binding affinity to the target enzyme. nih.gov

Below is a table summarizing the antifungal activity of selected this compound derivatives:

Compound IDFungal StrainMIC (µg/mL)Reference
Hydrazinyl-phenyl-thiazole Derivative 7aCandida albicans (Fluconazole-resistant)7.81 nih.gov
Hydrazinyl-phenyl-thiazole Derivative 7eCandida albicans (Fluconazole-resistant)3.9 nih.gov
Phenylthiazole Derivative 1Candida albicans (Drug-resistant)0.25-2 scielo.br
Phenylthiazole Derivative 1Candida auris0.25-2 scielo.br
Antimycobacterial Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of infectious disease mortality worldwide, with drug-resistant strains posing a significant therapeutic challenge. rsc.org Derivatives of this compound have emerged as a promising class of antimycobacterial agents.

A series of 2-aminothiazoles, synthesized from this compound precursors, have demonstrated potent activity against M. tuberculosis. nih.gov Structure-activity relationship (SAR) studies have revealed that while the central thiazole and a 2-pyridyl moiety at the C-4 position are crucial for activity, the N-2 position of the aminothiazole is highly amenable to modification. nih.gov The introduction of substituted benzoyl groups at this position has led to a more than 128-fold improvement in antitubercular activity compared to the initial lead compounds. nih.gov For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine has shown a minimum inhibitory concentration (MIC) of 0.024 μM. nih.gov

The proposed mechanism of action for some of these derivatives involves the inhibition of essential mycobacterial enzymes. Molecular docking studies suggest that these compounds can bind to the active site of β-Ketoacyl-ACP Synthase (KasA), an enzyme critical for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. rsc.org

The following table presents the antimycobacterial activity of representative this compound derivatives:

Compound IDTargetMIC (µM)Reference
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.024 nih.gov
Acetylene containing 2-(2-hydrazinyl) thiazole derivativesMycobacterium tuberculosis H37Rv50-100 µg/mL rsc.org

Exploration in Anti-inflammatory and Analgesic Therapies

Chronic inflammation is a hallmark of numerous diseases, and the development of effective and safe anti-inflammatory and analgesic agents is a continuous pursuit in medicinal chemistry. Thiazole derivatives have shown considerable potential in this area. researchgate.net

Several studies have synthesized and evaluated thiazole derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govrasayanjournal.co.in Certain N-substituted thiazole derivatives have demonstrated significant anti-inflammatory and analgesic effects in animal models. nih.govrasayanjournal.co.in For example, a series of heterocyclic substituted thiazoles showed promising analgesic and anti-inflammatory activity with a minimal ulcerogenic index, a common side effect of nonsteroidal anti-inflammatory drugs (NSAIDs). rasayanjournal.co.in The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes like COX-2. researchgate.net

Applications in other Therapeutic Areas (e.g., Antidiabetic, Anticonvulsant)

The therapeutic potential of this compound derivatives extends beyond antimicrobial and anti-inflammatory applications. Researchers have actively investigated their utility in managing metabolic and neurological disorders.

In the realm of antidiabetic therapy, thiazolidinedione derivatives containing a thiazole ring have been synthesized and evaluated for their insulinotropic activities. nih.govnih.gov Certain compounds have demonstrated a significant ability to stimulate insulin (B600854) secretion in pancreatic beta-cell lines. nih.govnih.gov The presence of specific substituents on the thiazole and phenyl rings has been shown to influence their biological effect, with some derivatives showing enhanced activity. nih.gov The mechanism of action for some of these compounds is believed to involve the modulation of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism. rasayanjournal.co.in

Furthermore, various thiazole derivatives have been investigated for their anticonvulsant properties. nih.govnih.gov Studies have shown that certain thiazole-linked (arylalkyl) azoles can provide significant protection in seizure models. nih.gov Structure-activity relationship analysis has indicated that the presence of a 1,2,4-triazole (B32235) ring is beneficial for anticonvulsant activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The systematic investigation of how chemical structure influences biological activity is fundamental to drug discovery. SAR studies on this compound derivatives have provided invaluable insights for the design of more potent and selective therapeutic agents. globalresearchonline.net

Impact of Substituent Modifications on Biological Activity

Modifications at various positions of the thiazole ring and its appended functionalities have a profound impact on the pharmacological profile of the resulting compounds. globalresearchonline.netnih.gov

For instance, in the context of antitubercular 2-aminothiazoles, the central thiazole moiety and a 2-pyridyl group at the C-4 position are considered essential for activity. nih.gov However, the N-2 position of the aminothiazole allows for significant flexibility, where the introduction of different substituted benzoyl groups can dramatically enhance potency. nih.gov The nature and position of substituents on the benzene (B151609) ring also affect the anti-inflammatory activity of thiazole derivatives. nih.gov For example, compounds bearing a 3-bromo group on the benzene ring have demonstrated superior inhibitory activity. nih.gov

In the development of antifungal agents, the addition of a hydrazone bridge and an aromatic phenyl group to the thiazole core has been shown to improve their affinity for the target fungal enzyme. nih.gov The electron-donating or withdrawing nature of substituents can also influence the basicity and nucleophilicity of the thiazole ring, thereby affecting its interaction with biological targets. globalresearchonline.net

The following table illustrates the impact of substituent modifications on the biological activity of selected this compound derivatives:

Core StructurePosition of ModificationSubstituentResulting Biological ActivityReference
2-AminothiazoleN-2Substituted benzoyl groupsEnhanced antitubercular activity nih.gov
PhenylthiazoleBenzene ring3-Bromo groupImproved anti-inflammatory activity nih.gov
4-Phenyl-1,3-thiazoleC2Hydrazone bridge and phenyl groupImproved antifungal potency nih.gov
ThiazoleC-2, C-4, C-5Electron-donating/withdrawing groupsAltered basicity and nucleophilicity, affecting target interaction globalresearchonline.net

Ligand-Target Interactions and Binding Affinity

Understanding the specific interactions between a ligand and its biological target at the molecular level is crucial for rational drug design. Molecular docking and computational studies have been instrumental in elucidating these interactions for this compound derivatives. nih.govmdpi.com

For antifungal derivatives targeting lanosterol C14α-demethylase, docking studies have revealed that the compounds can fit into the enzyme's catalytic site. nih.gov The presence of a flexible hydrazone linkage allows for a greater number of conformations with favorable binding energies. nih.gov Similarly, for antitubercular agents targeting KasA, docking studies have shown that these molecules can interact with the enzyme's active site. rsc.org

In the context of acetylcholinesterase (AChE) inhibitors, molecular docking has shown that thiazole-based derivatives can adopt a binding orientation similar to the well-known inhibitor donepezil. nih.gov Important π–π stacking interactions with tryptophan residues within the active site gorge of AChE contribute to their binding affinity. nih.gov The binding affinity, often expressed as the Gibbs free energy change (ΔG) or the inhibition constant (Ki), can be correlated with the observed biological activity. nih.gov

Computational Approaches in Drug Design

Computational methods are integral to modern drug discovery, accelerating the identification and optimization of lead compounds. nih.govtaylorandfrancis.com For derivatives of this compound, these in silico techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, have been instrumental in elucidating their therapeutic potential. nih.govphyschemres.org These approaches allow for the rapid screening of large virtual libraries and provide insights into the molecular interactions that govern biological activity, thereby reducing the time and cost associated with drug development. taylorandfrancis.com

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. physchemres.org This method is widely used to understand the interaction between a ligand and its target protein at the molecular level. For thiazole derivatives, molecular docking studies have been crucial in identifying potential biological targets and explaining their mechanism of action. nih.govnih.gov

For instance, a study on novel thiazole derivatives as potential tubulin polymerization inhibitors used molecular docking to investigate their binding at the colchicine binding site of tubulin. The results revealed that the free binding energies of the docked compounds were significant, indicating a strong potential for interaction. nih.gov Similarly, in the context of antifungal research, molecular docking of (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives with lanosterol 14α-demethylase showed strong binding affinities, suggesting a likely mechanism for their anti-biofilm activity against Candida albicans. nih.gov

Molecular dynamics (MD) simulations are then often employed to assess the stability of the ligand-protein complexes predicted by molecular docking. nih.govmdpi.com These simulations provide a detailed view of the conformational changes and interactions over time. For a thiazole derivative identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, a 100 ns MD simulation demonstrated a stable conformation of the ligand within the enzyme's active site, reinforcing the docking results. mdpi.com Likewise, MD simulations confirmed the stability of a thiazole derivative-lanosterol 14α-demethylase complex, supporting its potential as a lead antifungal agent. nih.gov

Table 1: Molecular Docking and Dynamics Simulation Data for Selected Thiazole Derivatives
Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesMD Simulation Stability
Thiazole Derivative 8aSARS-CoV-2 Mpro-8.6ASN 142, GLY 143, GLU 166Stable over 100 ns
(E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole 4aLanosterol 14α-demethylase-8.715Not SpecifiedNot Specified for 4a, but 4c complex was stable
Thiazole Derivative 5cTubulin (Colchicine site)-13.88 to -14.50 (range for several compounds)Not SpecifiedNot Specified

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. laccei.org By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be used to predict the activity of newly designed molecules.

For thiazole derivatives, 2D and 3D-QSAR studies have been successfully applied to guide the design of new analogs with improved potency. In a study of thiazole derivatives as inhibitors of the peptidyl-prolyl isomerase Pin1, a 2D-QSAR model was developed using multiple linear regression (MLR) and artificial neural network (ANN) techniques. The model showed good predictive power, with the ANN model demonstrating superior performance.

Another study focused on thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors for the development of anti-inflammatory drugs. A 2D-QSAR model was generated that exhibited a good correlation between the structural features of the thiazole compounds and their 5-LOX inhibitory activity. laccei.org Similarly, 3D-QSAR models have been employed for triazole-bearing thiazole compounds to explore their selectivity as cyclooxygenase-2 (COX-2) inhibitors. nih.gov These models provide a visual representation of the regions where steric bulk, electron-donating, or electron-withdrawing groups would be favorable or unfavorable for activity, thus guiding further chemical modifications. nih.gov

Table 2: Statistical Data from QSAR Studies on Thiazole Derivatives
QSAR StudyTargetModel TypeR² (Correlation Coefficient)Q² (Cross-validated R²) or R²cvR²pred or R²test (External Validation)
Thiazole derivatives as Pin1 inhibitorsPIN1MLR0.760.630.78
Thiazole derivatives as Pin1 inhibitorsPIN1ANN0.980.990.98
Thiazole derivatives as 5-LOX inhibitors5-LOX2D-QSAR (MLR)0.626Not Specified0.621
Triazole bearing thiazoles as COX-2 inhibitorsCOX-23D-QSARNot SpecifiedGoodNot Specified

Applications in Agrochemical Research

2-(Chloromethyl)thiazole as a Key Intermediate for Pesticides

This compound, with the chemical formula C₄H₃Cl₂NS, serves as a critical building block in the synthesis of various agrochemicals. google.comnacchemical.comchembk.com It is an essential intermediate for producing second-generation neonicotinoid insecticides, which offer a broad insecticidal spectrum and improved safety profiles compared to older pesticide classes like organophosphates and carbamates. google.comnbinno.comchemball.com The versatility of this compound also extends to the development of other types of crop protection agents. nacchemical.comkuey.net

The primary agrochemical application of this compound is in the manufacturing of widely used neonicotinoid insecticides, particularly Thiamethoxam and Clothianidin. google.comnbinno.comchemball.com

Thiamethoxam Synthesis: The industrial preparation of Thiamethoxam involves the reaction of this compound with 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine. googleapis.comherts.ac.uk This condensation reaction is typically conducted in a polar aprotic solvent, such as dimethyl formamide (B127407) (DMF) or dimethyl carbonate. googleapis.comgoogle.comgoogle.com The process requires a base, like potassium carbonate, and often a phase transfer catalyst, such as triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA), to facilitate the reaction. googleapis.com The general reaction scheme is a crucial step in producing this broad-spectrum, systemic insecticide that is effective against a wide range of pests including aphids, thrips, and termites. googleapis.com

Clothianidin Synthesis: Clothianidin, another significant neonicotinoid insecticide, is also synthesized using this compound as a key starting material. asianpubs.orggoogle.com One common method involves reacting this compound with N-methyl-N'-nitroguanidine. google.com An alternative and improved process involves a multi-step synthesis where this compound is first reacted with an intermediate like (Z)-1-Methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine, followed by hydrolysis to yield the final Clothianidin product. asianpubs.org These synthesis routes underscore the foundational role of this compound in creating insecticides used to protect crops such as rice, vegetables, and fruit trees. nih.gov

Beyond its role in insecticide production, this compound is a versatile intermediate used in the synthesis of other pesticides, including herbicides and fungicides. nacchemical.comkuey.net Research has explored the creation of novel thiazole (B1198619) derivatives with potential fungicidal properties. For instance, new compounds have been synthesized through the N,S-dialkylation of 3,4-dihydropyrimidin-2(1H)-ones using 2-chloro-5-(chloromethyl)thiazole as the alkylating agent. tandfonline.com Preliminary bioassays of these resulting compounds indicated moderate to weak fungicidal activities against various fungi. tandfonline.com This line of research highlights the potential of the this compound scaffold in developing new agrochemicals for disease management in crops. kuey.nettandfonline.com

Environmental Fate and Degradation Studies of Agrochemicals Derived from this compound

The environmental persistence and degradation of pesticides derived from this compound, such as Thiamethoxam and Clothianidin, are subjects of extensive research to understand their ecological impact. nih.govepa.gov

Under aerobic (oxygen-present) conditions, which are common in surface soil and water, Thiamethoxam and its derivatives undergo microbial degradation, breaking down into various metabolites. nih.govhawaii.gov

Thiamethoxam Degradation: In aerobic soil studies, Thiamethoxam degrades to form its major and most significant metabolite, Clothianidin (also known by its code CGA322704). nih.govfao.org Clothianidin itself is a potent insecticide. nih.gov The half-life of Thiamethoxam in aerobic soil can vary widely, from approximately 34 to over 400 days, depending on environmental conditions. nih.govepa.gov Other metabolites identified during its degradation in soil include CGA 355190 and, under certain conditions, NOA 407475. fao.org In plants, the metabolic pathway also primarily involves the conversion to Clothianidin, along with the formation of other minor metabolites like desmethyl-thiamethoxam and thiamethoxam-urea. acs.org

Clothianidin Degradation: Clothianidin is generally persistent under aerobic soil conditions, with degradation occurring very slowly. epa.gov Its half-life in aerobic soil can range from 148 to 1,155 days. epa.gov However, degradation can be more rapid under certain flooded or anaerobic aquatic conditions. epa.govacs.org The primary metabolic pathways for Clothianidin in plants and animals involve N-demethylation to produce N-(2-chlorothiazol-5-ylmethyl)-N'-nitroguanidine (TZNG) and cleavage of the molecule to form compounds like N-methyl-N'-nitroguanidine (MNG). jfda-online.comjcpa.or.jpnih.gov

Table 1: Key Research Findings on Aerobic Degradation of Thiamethoxam and Clothianidin

CompoundConditionKey FindingIdentified MetabolitesCitation
Thiamethoxam Aerobic SoilDegrades to form Clothianidin as a major metabolite.Clothianidin (CGA322704), CGA 355190 nih.govfao.org
Aerobic SoilHalf-life ranges from 34.3 to 464 days.Not specified epa.gov
Wheat PlantsMetabolized into six major metabolites.Clothianidin, desmethyl-thiamethoxam, thiamethoxam-urea acs.org
Clothianidin Aerobic SoilVery slow metabolic degradation.Not specified epa.gov
Aerobic SoilHalf-life ranges from 148 to 1,155 days.Not specified epa.gov
Anaerobic AquaticRelatively rapid degradation with a half-life of 27 days.Not specified epa.gov
Rat MetabolismMajor reactions are oxidative demethylation and bond cleavage.TZNG, MNG jcpa.or.jpnih.gov
Plant MetabolismParent compound is the major residue component.TMG, MNG, TZMU, TZNG fao.org

Bioremediation, which uses microorganisms to break down environmental pollutants, is considered an efficient, eco-friendly, and cost-effective strategy for mitigating contamination from neonicotinoid pesticides. frontiersin.org

Numerous studies have identified specific bacteria and fungi capable of degrading Thiamethoxam and Clothianidin. For Thiamethoxam, bacterial strains such as Pseudomonas sp. 1G, Ensifer adhaerens, and Labrys portucalensis F11 have demonstrated the ability to use the insecticide as a source of carbon and nitrogen, thereby breaking it down. mdpi.comnih.gov The bacterium Labrys portucalensis F11, for example, was able to completely remove an initial concentration of 10.8 mg/L of Thiamethoxam within 30 days when it was the sole carbon source. mdpi.comnih.gov

For Clothianidin, the bacterium Pseudomonas stutzeri smk has been shown to aerobically degrade 62% of the compound within 14 days. researchgate.net Integrated approaches are also being explored, combining electrochemical oxidation with bacterial degradation by strains like Pseudomonas oleovorans SA2 to achieve more complete mineralization of neonicotinoids, including Thiamethoxam and Clothianidin. acs.org These bioremediation techniques offer a promising path to alleviate the environmental risks associated with the persistence of these thiazole-based pesticides. frontiersin.org

Advanced Research Directions and Future Perspectives

Development of Novel 2-(Chloromethyl)thiazole Derivatives with Enhanced Specificity and Potency

The development of novel derivatives from this compound is a cornerstone of ongoing research, with a primary focus on enhancing their therapeutic efficacy. The reactive chloromethyl group serves as a versatile handle for introducing a wide array of functional groups, enabling the synthesis of diverse chemical libraries. netascientific.comvulcanchem.com

Future research will concentrate on synthesizing new analogs with improved potency and selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, the introduction of electron-withdrawing groups, such as fluorine, has been shown to enhance the anticancer and antimicrobial potency of thiazole (B1198619) derivatives. The strategic placement of substituents on the thiazole ring is another critical factor, as it significantly influences the compound's biological activity.

Researchers are actively exploring the synthesis of hybrid molecules where the this compound scaffold is combined with other pharmacologically active moieties. This approach aims to create multifunctional molecules with synergistic or novel therapeutic effects. An example includes the development of thiazole-pyridine hybrids which have demonstrated promising anticancer activities. The synthesis of new thiazole derivatives bearing sulfonamide moieties is also being investigated for potential anticancer and radiosensitizing activities. iaea.org

Table 1: Examples of this compound Derivatives and Their Potential Activities

Derivative ClassPotential Biological ActivityRationale for Development
Thiazole-Pyridine HybridsAnticancerCombining the structural features of two known bioactive heterocyclic rings to enhance efficacy.
Sulfonamide-Thiazole ConjugatesAnticancer, RadiosensitizingIntegration of a sulfonamide group, known for its diverse pharmacological properties, with the thiazole core. iaea.org
Fluoro-substituted BenzothiazolesAnticancer, AntimicrobialIntroduction of fluorine atoms to improve metabolic stability and binding interactions.
Imidazo[2,1-b]thiazolesAnticancer, AntimicrobialFusing the thiazole ring with an imidazole (B134444) ring to create a rigid scaffold with potentially enhanced target interaction. researchgate.net

Exploration of New Biological Targets and Mechanisms of Action

While the antimicrobial and anticancer properties of this compound derivatives are well-documented, a significant area of future research lies in the exploration of novel biological targets and the elucidation of their precise mechanisms of action. fabad.org.tr The inherent reactivity of the chloromethyl group allows these compounds to potentially form covalent bonds with biological macromolecules, including enzymes and proteins, leading to irreversible inhibition. evitachem.com

Current research has identified several mechanisms, such as the inhibition of tubulin polymerization, which disrupts the cellular cytoskeleton and is a key strategy in cancer therapy. nih.govacs.org Other derivatives have been found to act as inhibitors of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in fungal cell membrane biosynthesis. rsc.org The ability of some derivatives to block signaling pathways, like the STAT3 pathway in tumor-associated macrophages, highlights the potential for immunomodulatory applications.

Future studies will likely employ advanced proteomic and genomic techniques to identify new protein targets for these compounds. Understanding how these molecules interact with their targets at a molecular level is paramount for designing next-generation therapeutics with minimal off-target effects. For example, some thiazole derivatives are being investigated for their ability to interfere with microbial metabolism or disrupt cell membrane integrity, offering alternative mechanisms to combat drug-resistant pathogens. smolecule.com

Table 2: Investigated Biological Targets and Mechanisms of this compound Derivatives

Biological Target/MechanismTherapeutic AreaExample Derivative Type
Tubulin Polymerization InhibitionAnticancer2,4-disubstituted thiazoles nih.govacs.org
Lanosterol 14α-demethylase InhibitionAntifungalHydrazineyl-thiazole derivatives rsc.org
STAT3 Signaling Pathway BlockadeAnticancer/Immunomodulation2-(Chloromethyl)-4-(4-nitrophenyl)thiazole analogs
Enzyme Inhibition (General)Antimicrobial, AnticancerGeneral thiazole derivatives evitachem.com
Disruption of Microbial MetabolismAntimicrobialMethyl this compound-5-carboxylate analogs smolecule.com

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for the rational design of potent and selective this compound derivatives. Molecular docking studies, a key computational tool, are frequently used to predict the binding modes and affinities of newly designed compounds with their biological targets. iaea.orgrsc.org This in silico screening allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. sci-hub.se

For example, molecular docking has been successfully employed to study the interactions of thiazole derivatives with the active sites of enzymes like tubulin and lanosterol 14α-demethylase. acs.orgrsc.org These studies provide valuable insights into the key structural features required for potent inhibition and guide the design of new analogs with improved binding characteristics. nih.gov

Future research will likely see a greater integration of more advanced computational techniques, such as molecular dynamics simulations and quantum mechanics calculations. These methods can provide a more dynamic and accurate picture of ligand-receptor interactions, helping to refine the design of next-generation inhibitors. rsc.org The use of quantitative structure-activity relationship (QSAR) models will also continue to be important for predicting the biological activity of novel compounds based on their physicochemical properties.

Sustainable Synthesis and Bioremediation of this compound and its Products

As the chemical industry moves towards more environmentally friendly practices, the development of sustainable and green synthesis methods for this compound and its derivatives is a key area of future research. smolecule.com Green chemistry principles, such as the use of less hazardous reagents, alternative solvents, and energy-efficient reaction conditions, are being applied to the synthesis of these compounds.

Patents have been filed for "green synthesis" methods of 2-chloro-5-chloromethylthiazole (B146395), which aim to simplify reaction steps, avoid high temperatures, and improve product yield and quality. google.comgoogle.com For instance, some methods focus on the use of alternative solvents or catalyst systems to reduce waste generation. researchgate.net

In addition to sustainable synthesis, the bioremediation of thiazole-containing pollutants is an emerging field of study. Research has shown that certain enzymes, such as oxidoreductases, can be used to degrade thiazole compounds present in wastewater. nih.gov This enzymatic approach offers a potentially more environmentally benign alternative to traditional chemical degradation methods. Future research will likely focus on identifying and engineering more efficient enzymes for the bioremediation of a wider range of thiazole derivatives and their byproducts.

Applications in Materials Science and Other Emerging Fields

Beyond the realm of medicinal chemistry, the unique electronic and structural properties of the thiazole ring make this compound and its derivatives attractive building blocks for applications in materials science. vulcanchem.comsmolecule.com The ability of the thiazole nitrogen to act as a ligand for metal ions opens up possibilities in coordination chemistry and the development of novel catalysts. vulcanchem.com

A significant area of interest is the use of thiazole-based polymers in organic electronics. These polymers have shown potential for use in organic solar cells (OSCs), where the electron-withdrawing nature of the thiazole unit can be exploited to tune the electronic properties of the material. d-nb.info Thiazole-based conjugated polymers are also being investigated for use in organic thin-film transistors and as chemical sensors due to their stimuli-responsive properties. acs.org

The reactive chloromethyl group provides a convenient anchor point for attaching these molecules to surfaces or incorporating them into larger polymeric structures. vulcanchem.com This versatility allows for the design of functional materials with tailored optical, electronic, and sensing properties. Future research will continue to explore the synthesis of novel thiazole-based materials for a wide range of applications, including light-emitting diodes, and other advanced electronic devices. researchgate.netmdpi.com

Q & A

Q. What are the common synthetic routes for 2-(Chloromethyl)thiazole and its derivatives?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution, Friedel-Crafts alkylation, or Vilsmeier-Haack reactions. For example:
  • Substitution Reactions : Reacting this compound with amines, thiols, or alcohols under mild to moderate conditions (e.g., ethanol reflux, 12–24 hours) to introduce functional groups .
  • Friedel-Crafts Reaction : Used to attach thiazole moieties to aromatic systems via AlCl₃ catalysis in anhydrous dichloromethane .
  • Vilsmeier-Haack Reaction : Chlorination of thiazole derivatives using POCl₃ and DMF at 0–5°C to yield halogenated products .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol is employed for isolation .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, CDCl₃/DMSO-d₆) to confirm substituent positions and integration ratios .
  • IR Spectroscopy : Detection of functional groups (e.g., C-Cl stretch at ~650 cm⁻¹, C=N at ~1650 cm⁻¹) .
  • Melting Point Analysis : Measured via SMP10 apparatus to verify purity (e.g., derivatives like 2a-c exhibit melting points between 145–160°C) .
  • Elemental Analysis : Combustion analysis (C, H, N, S) to validate empirical formulas .

Q. How are the antimicrobial and antioxidant activities of this compound derivatives evaluated?

  • Methodological Answer:
  • Antimicrobial Assays : Agar diffusion (gel diffusion) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria; results reported as inhibition zone diameters (mm) .
  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values calculated using UV-Vis spectroscopy at 517 nm) .

Advanced Research Questions

Q. What molecular docking strategies elucidate the interaction of this compound derivatives with biological targets?

  • Methodological Answer:
  • Software : AutoDock Vina or Schrödinger Suite for docking simulations .
  • Target Selection : Enzymes like E. coli DNA gyrase (PDB: 1KZN) or human cancer receptors (e.g., EGFR) .
  • Validation : Binding affinity (ΔG values) and pose clustering analysis to identify stable interactions (e.g., hydrogen bonding with active-site residues) .
  • Example: Derivatives with nitro groups show enhanced binding to bacterial enzymes due to π-π stacking .

Q. How can researchers optimize reaction conditions for introducing functional groups to this compound?

  • Methodological Answer:
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution rates .
  • Catalyst Screening : Use of K₂CO₃ or Et₃N for deprotonation in amine coupling reactions .
  • Temperature Control : Lower temperatures (0–5°C) prevent side reactions during halogenation .
  • Table 1 : Reaction Optimization Parameters
Reaction TypeOptimal SolventCatalystYield (%)
SubstitutionDMFK₂CO₃75–85
HalogenationDCMPOCl₃60–70

Q. What strategies are effective in resolving contradictory bioactivity data among studies on this compound derivatives?

  • Methodological Answer:
  • Comparative Assays : Replicate experiments under standardized conditions (e.g., identical bacterial strains or cancer cell lines like MCF7) .
  • Structural-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy) with bioactivity trends .
  • Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) to identify outliers or consensus trends .

Q. What mechanisms underlie the anticancer activity of this compound derivatives in hepatocellular carcinoma (HCC)?

  • Methodological Answer:
  • Target Identification : Inhibition of tumor-associated macrophage (TAM) M2 polarization via STAT3/NF-κB pathway modulation .
  • In Vitro Models : HCC cell lines (e.g., HepG2) treated with derivatives (10–100 µM) show reduced proliferation (MTT assay) and apoptosis (Annexin V staining) .
  • In Vivo Validation : Xenograft mouse models demonstrate tumor volume reduction (40–60%) at 25 mg/kg doses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antioxidant activities of thiazole derivatives?

  • Methodological Answer:
  • Standardized Protocols : Use identical DPPH concentrations (0.1 mM) and incubation times (30 minutes) .
  • Control Normalization : Express results as % radical scavenging relative to ascorbic acid .
  • Statistical Validation : Apply ANOVA or t-tests to assess significance across replicate experiments (p < 0.05) .

Experimental Design Tables

Q. Table 2: Comparative Bioactivity of Select Derivatives

DerivativeAntimicrobial (Zone, mm)Anticancer (IC₅₀, µM)Antioxidant (% Scavenging)
2a (Nitro-substituted)18 ± 1.245 ± 3.572 ± 2.8
2c (Bromo-substituted)14 ± 0.862 ± 4.158 ± 3.1

Q. Table 3: Synthetic Pathway Comparison

Reaction TypeKey ReagentsYield (%)Purity (HPLC)
SubstitutionEthanol, K₂CO₃, 24h8298.5
Vilsmeier-HaackPOCl₃, DMF, 0°C, 6h6895.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.